molecular formula C22H26N2O3S B11674384 2-methyl-N-[3-(morpholin-4-ylcarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]benzamide

2-methyl-N-[3-(morpholin-4-ylcarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]benzamide

Cat. No.: B11674384
M. Wt: 398.5 g/mol
InChI Key: CFMAJUXCNVCFLS-UHFFFAOYSA-N
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Description

2-METHYL-N-[3-(MORPHOLINE-4-CARBONYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL]BENZAMIDE is a complex organic compound that features a unique structure combining a benzamide moiety with a morpholine and thiophene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-N-[3-(MORPHOLINE-4-CARBONYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL]BENZAMIDE typically involves multi-step organic synthesis. One common approach is the condensation reaction, where a benzamide derivative is reacted with a morpholine and thiophene precursor under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise ratios. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as continuous flow reactors and automated synthesis may also be employed to enhance production rates and consistency .

Chemical Reactions Analysis

Types of Reactions

2-METHYL-N-[3-(MORPHOLINE-4-CARBONYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL]BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

2-METHYL-N-[3-(MORPHOLINE-4-CARBONYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL]BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-METHYL-N-[3-(MORPHOLINE-4-CARBONYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-METHYL-N-[3-(MORPHOLINE-4-CARBONYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL]BENZAMIDE is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H26N2O3S

Molecular Weight

398.5 g/mol

IUPAC Name

2-methyl-N-[3-(morpholine-4-carbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]benzamide

InChI

InChI=1S/C22H26N2O3S/c1-15-7-5-6-8-16(15)20(25)23-21-19(22(26)24-11-13-27-14-12-24)17-9-3-2-4-10-18(17)28-21/h5-8H,2-4,9-14H2,1H3,(H,23,25)

InChI Key

CFMAJUXCNVCFLS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)N4CCOCC4

Origin of Product

United States

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